2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone
Description
Chemical Structure and Properties 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone (CAS RN: 137577-00-5) is a brominated ketone derivative featuring a pyrazole core substituted with a methyl group at position 5 and a phenyl group at position 1. The bromoethanone moiety at position 4 makes it a versatile electrophilic intermediate for nucleophilic substitution and cyclocondensation reactions. Its molecular formula is C₁₂H₁₁BrN₂O, with a molecular weight of 279.13 g/mol and a melting point of 94–96°C .
Synthesis The compound is synthesized via bromination of 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone using Br₂ in acetic acid (AcOH) . This method ensures high yields and purity, making it a reliable precursor for further functionalization.
Its commercial availability (e.g., Kanto Reagents) underscores its industrial relevance .
Properties
IUPAC Name |
2-bromo-1-(5-methyl-1-phenylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-9-11(12(16)7-13)8-14-15(9)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGXRQSIPNGJNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380077 | |
| Record name | 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137577-00-5 | |
| Record name | 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone, with the CAS number 137577-00-5, is a compound that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₂H₁₁BrN₂O
- Molecular Weight : 279.13 g/mol
- Structure : The compound features a bromine atom attached to a pyrazole ring, which is a common structural motif in bioactive compounds.
Antiviral Properties
Research has indicated that compounds similar to this compound exhibit antiviral activity. For instance, studies on related pyrazole derivatives have shown that they can inhibit viral replication in various assays. In particular, the presence of halogen substituents (like bromine) has been linked to enhanced antiviral properties due to their ability to interact with viral proteins or host cell receptors.
Table 1: Summary of Antiviral Activity in Related Compounds
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | 44 | 200 | 4.55 |
| Compound B | 25 | 150 | 6.00 |
| 2-Bromo derivative | TBD | TBD | TBD |
EC50 = Effective Concentration for 50% inhibition; CC50 = Cytotoxic Concentration for 50% inhibition.
Anti-inflammatory Effects
In addition to antiviral properties, some studies suggest that pyrazole derivatives exhibit anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.
Antimicrobial Activity
Certain derivatives of pyrazole have been reported to possess antimicrobial properties, making them potential candidates for developing new antibiotics. The structure of this compound suggests it may also exhibit similar activity.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Viral Entry : The bromine atom may enhance binding affinity to viral proteins.
- Interference with Replication : Pyrazole derivatives can disrupt viral replication processes by targeting nucleic acid synthesis.
- Modulation of Immune Response : By affecting cytokine production, these compounds could help modulate the immune response against infections.
Study on Antiviral Activity
A study published in Journal of Medicinal Chemistry evaluated the antiviral efficacy of several pyrazole derivatives, including those structurally similar to this compound. The results indicated that some compounds showed over 50% inhibition in yellow fever virus assays, suggesting potential therapeutic applications against flavivirus infections .
Structure Activity Relationship (SAR)
An investigation into the structure–activity relationship (SAR) of pyrazole derivatives highlighted that modifications at the phenyl or pyrazole rings significantly influence biological activity. The presence of electron-withdrawing groups like bromine was found to enhance antiviral potency while maintaining low cytotoxicity .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have highlighted the potential of 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone as an antitumor agent. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the pyrazole ring can enhance its potency against specific tumors, making it a candidate for further development in cancer therapeutics .
Anti-inflammatory Properties
The compound has also shown promise in the realm of anti-inflammatory research. Its ability to inhibit certain inflammatory pathways suggests that it could be developed into a treatment for conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .
Agrochemical Applications
Pesticide Development
In agrochemistry, this compound has been investigated for its potential use as a pesticide. Its structural similarity to known fungicides allows for the exploration of its efficacy against various agricultural pests and pathogens. Preliminary studies indicate that it may possess fungicidal properties that could be harnessed for crop protection .
Material Science
Synthesis of Novel Polymers
The compound's reactivity makes it a valuable building block in the synthesis of novel polymers and materials. Researchers are exploring its use in creating polymeric materials with enhanced thermal and mechanical properties. Such materials could have applications in coatings, adhesives, and composite materials .
Case Studies
Chemical Reactions Analysis
Reaction Mechanism:
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S-Alkylation : The thiosemicarbazone's sulfur atom attacks the α-carbon of the bromoethanone.
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Cyclization : Intramolecular dehydration forms the thiazole ring.
Experimental Conditions ( ):
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Solvent : Ethanol
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Temperature : Reflux (78–80°C)
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Time : 2–4 hours
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Workup : Filtration and recrystallization from ethanol or DMF
Representative Examples:
Key Finding : Electron-withdrawing groups (e.g., Cl) on the benzylidene moiety enhance reaction efficiency due to increased electrophilicity of the thiosemicarbazone .
Cyclocondensation with Carbonyl Derivatives
The compound participates in cyclocondensation reactions to form fused heterocycles, particularly benzofuran-thiazole hybrids.
Reaction with Chalcones ( ):
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Substrate : (E)-1-(2-Hydroxyphenyl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)prop-2-en-1-one
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Conditions :
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Catalyst : K₂CO₃
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Solvent : DMF
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Temperature : 80°C
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Product:
(E)-(4-Bromophenyl)(3-(2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanone
Nucleophilic Substitution Reactions
The bromine atom undergoes substitution with amines or thiols under mild conditions:
Example with Piperidine ( ):
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Conditions :
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Solvent : Chloroform
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Reagent : HBr (catalytic)
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Time : 1 hour
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Product : 2-Piperidinyl-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
Comparison with Similar Compounds
Table 1: Comparison of Bromoethanone Derivatives with Varied Heterocyclic Cores
Key Insights :
- Pyrazole vs. Thiazole : Pyrazole-based derivatives exhibit faster reaction kinetics in cyclocondensation due to stronger N–H bonding interactions, whereas thiazole’s sulfur atom favors applications in materials science .
- Pyrrolopyridine : The additional nitrogen atoms in pyrrolopyridine enhance binding to biological targets, making such derivatives promising for drug discovery .
Halogen-Substituted Analogues
Table 2: Bromo vs. Chloro Derivatives
Key Insight : Bromine’s larger atomic size increases steric hindrance but improves thermal stability, whereas chlorine enhances reactivity in biological systems .
Functional Group Variations
Electron-Withdrawing vs. Electron-Donating Substituents
- 2-Bromo-1-[4-(Methylsulfonyl)phenyl]-1-ethanone: The methylsulfonyl group strongly withdraws electrons, increasing the ketone’s electrophilicity by 20–30% compared to the pyrazole derivative, making it superior for nucleophilic aromatic substitutions .
- 2-Bromo-1-(4-methoxyphenyl)ethanone: The methoxy group donates electrons, reducing electrophilicity and limiting its utility in reactions requiring strong electrophiles .
Preparation Methods
Bromination in Acetic Acid
Procedure :
Acetylpyrazole is suspended in glacial acetic acid (), and bromine is introduced at room temperature. The mixture is refluxed for 2–3 hours, cooled, and poured into ice-cold water. The product is extracted with dichloromethane, dried over sodium sulfate, and purified via column chromatography.
Key Data :
Advantages :
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Higher yield compared to chloroform-based methods.
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Acetic acid acts as both solvent and catalyst, enhancing reaction efficiency.
Alternative Synthetic Pathways
From Pyrazole-4-Carboxylic Acid Derivatives
A less common route involves decarboxylative bromination of pyrazole-4-carboxylic acid derivatives. While limited to niche applications, this method avoids handling elemental bromine:
Procedure :
Pyrazole-4-carboxylic acid is treated with phosphorus tribromide () in anhydrous ether. The reaction proceeds via in situ generation of acyl bromide, followed by decarboxylation.
Key Data :
Limitations :
Comparative Analysis of Methods
Optimization Strategies
Solvent Effects
Catalytic Additives
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Iron(III) chloride (): Enhances electrophilic bromination efficiency by stabilizing intermediates (yield improvement: ~10%).
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Lithium bromide (): Facilitates bromide ion exchange, reducing excess bromine requirements.
Challenges and Solutions
Byproduct Formation
Q & A
Q. What synthetic routes are commonly employed for preparing 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation reactions involving hydrazine hydrate and ketone precursors. For example, a general procedure involves refluxing the precursor (e.g., 2-chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone) with hydrazine hydrate and KOH in ethanol for 5 hours, followed by acidification and crystallization . Optimization may involve adjusting solvent polarity (ethanol vs. DMSO), temperature, and stoichiometric ratios of reagents to improve yield and purity. Reaction progress is monitored via TLC, and final products are characterized using ¹H NMR, IR, and mass spectrometry .
Q. What spectroscopic and analytical methods are critical for confirming the structure of this compound?
Structural confirmation relies on a combination of:
- ¹H NMR : To identify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.3–2.5 ppm).
- IR spectroscopy : To detect carbonyl stretches (~1700 cm⁻¹) and C-Br bonds (~600 cm⁻¹).
- Mass spectrometry : To verify molecular weight (m/z 279.13 for [M+H]⁺) . Melting point analysis (94–96°C) is also used to assess purity .
Q. How is crystallographic data for this compound obtained, and what software tools are recommended for structural refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution) is widely used for small-molecule crystallography. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts, and hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯O interactions) are analyzed using ORTEP-3 for graphical visualization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported crystallographic data for pyrazole-derived ethanones?
Discrepancies in bond lengths or angles may arise from differences in data resolution (e.g., high-resolution vs. twinned crystals) or refinement methodologies. For example, the title compound’s central carbonyl group forms S(6) hydrogen-bonded rings, which must be validated using rigorous R-factor convergence (<0.05) and low mean σ(C–C) values (~0.005 Å) in SHELXL . Cross-validation with DFT calculations or neutron diffraction (for H-atom positions) can further resolve ambiguities .
Q. What strategies are effective for analyzing hydrogen-bonding interactions and their impact on supramolecular assembly?
SC-XRD reveals intermolecular interactions such as N–H⋯O (2.89 Å) and O–H⋯O (2.76 Å) hydrogen bonds, which stabilize crystal packing. Topology analysis (e.g., via Mercury software) can classify networks into 1D chains or 2D sheets. Thermal ellipsoid plots (from ORTEP) highlight dynamic disorder, while Hirshfeld surface analysis quantifies contact contributions (e.g., H⋯H, C⋯Br) .
Q. How do electronic and steric effects influence the reactivity of the bromoethanone moiety in cross-coupling reactions?
The C–Br bond’s electrophilicity enables nucleophilic substitution (e.g., Suzuki-Miyaura coupling). Steric hindrance from the 5-methyl and 1-phenyl groups may reduce reactivity compared to less-substituted analogs. Kinetic studies using ¹³C NMR or LC-MS can track reaction progress, while Hammett plots correlate substituent effects with reaction rates .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the bromoethanone group.
- Crystallization : Use ethanol/water mixtures for high-purity crystals suitable for SC-XRD.
- Data Interpretation : Combine multiple spectroscopic methods to address spectral overlap (e.g., aromatic protons in ¹H NMR).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
